2-(2,6-Dichloro-phenoxy)methyl-1,3-dioxolane
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Overview
Description
2-(2,6-Dichloro-phenoxy)methyl-1,3-dioxolane is an organic compound with the molecular formula C10H10Cl2O3 It is characterized by the presence of a dioxolane ring and a dichlorophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dichloro-phenoxy)methyl-1,3-dioxolane typically involves the reaction of 2,6-dichlorophenol with formaldehyde and ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the dioxolane ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dichloro-phenoxy)methyl-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of phenoxy derivatives.
Scientific Research Applications
2-(2,6-Dichloro-phenoxy)methyl-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2,6-Dichloro-phenoxy)methyl-1,3-dioxolane involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The pathways involved include the inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Bromoethyl)-2-methyl-1,3-dioxolane
- 2-(2,6-Dichlorophenoxy)ethyl acetate
- 2-(2,6-Dichlorophenoxy)ethanol
Uniqueness
2-(2,6-Dichloro-phenoxy)methyl-1,3-dioxolane is unique due to its specific combination of a dioxolane ring and a dichlorophenoxy group. This structure imparts distinct chemical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C10H10Cl2O3 |
---|---|
Molecular Weight |
249.09 g/mol |
IUPAC Name |
2-[(2,6-dichlorophenoxy)methyl]-1,3-dioxolane |
InChI |
InChI=1S/C10H10Cl2O3/c11-7-2-1-3-8(12)10(7)15-6-9-13-4-5-14-9/h1-3,9H,4-6H2 |
InChI Key |
CRSBWITYQDRROQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)COC2=C(C=CC=C2Cl)Cl |
Origin of Product |
United States |
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